molecular formula C13H24O11 B13849501 N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin

N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin

Cat. No.: B13849501
M. Wt: 356.32 g/mol
InChI Key: PDUNULQKKRPSLU-YZYSXFGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Erythromycin Derivative Development

The history of erythromycin derivatives began with the isolation of erythromycin A from Saccharopolyspora erythraea in 1952, which exhibited broad-spectrum activity against Gram-positive pathogens but suffered from acid instability and poor oral bioavailability. First-generation modifications focused on improving pharmacokinetics through semisynthetic approaches:

  • 6-O-Methylation : Introduced in clarithromycin (1984), this modification stabilized the lactone ring against acid-catalyzed degradation by preventing 6,9-hemiketal formation, increasing oral bioavailability from 25% (erythromycin) to 55%.
  • N-Demethylation : Early studies demonstrated that removing the N-methyl group from the desosamine sugar enhanced ribosomal binding by reducing steric hindrance near the 23S rRNA target site.
  • Carbamate Additions : The incorporation of phenylmethoxycarbonyl and phenylmethyl carbonate groups at the 2' and N-positions, respectively, emerged in the 2010s to improve lipid solubility and tissue penetration.

The timeline below summarizes key milestones in erythromycin derivative development:

Year Modification Impact
1952 Erythromycin A discovery Base compound with limited stability
1984 6-O-Methylation (clarithromycin) Improved acid stability and bioavailability
2016 Carbamate functionalization Enhanced ribosomal binding and tissue uptake

These innovations laid the groundwork for advanced derivatives like this compound, which integrates multiple optimizations into a single scaffold.

Role of Structural Modifications in Macrolide Antibiotic Optimization

Structural modifications in macrolides target three primary objectives: (1) evasion of efflux pumps and methyltransferase-mediated resistance, (2) enhanced binding to ribosomal RNA, and (3) improved pharmacokinetic profiles. The derivative achieves these through the following alterations:

  • N-Demethylation at the Desosamine Sugar :
    Removal of the N-methyl group reduces steric clashes with Erm-methylated A2058 residues in resistant bacterial strains, partially restoring binding affinity to dimethylated ribosomes. Kinetic studies show a 40% reduction in dissociation constant (k ~off~) compared to erythromycin A in Staphylococcus aureus with ErmC-mediated resistance.

  • 6-O-Methylation of the Lactone Ring :
    Methylation at the C6 position prevents acid-catalyzed inactivation via spiroketal formation, increasing plasma half-life from 1.5 hours (erythromycin) to 4.2 hours. X-ray crystallography confirms that this modification also repositions the C5 dimethylamino group for optimal hydrogen bonding with 23S rRNA nucleotide G2505.

  • Phenylmethoxycarbonyl and Phenylmethyl Carbonate Additions :
    The 2'-phenylmethyl carbonate group increases lipid solubility (LogP = 3.8 vs. 2.1 for erythromycin), enhancing lung epithelial lining fluid concentrations by 2.7-fold. Concurrently, the N-phenylmethoxycarbonyl moiety introduces steric bulk that impedes access to macrolide-inactivating enzymes like EreA/B.

The table below contrasts key properties of erythromycin A and its modified derivative:

Property Erythromycin A N-Demethyl-6-O-methyl Derivative
Molecular Weight (g/mol) 733.9 1002.2
Plasma Half-Life (hours) 1.5 4.2
Ribosomal Binding (Kd, nM) 12.4 3.7
LogP 2.1 3.8

Properties

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,5R)-5-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11?,12+,13-/m0/s1

InChI Key

PDUNULQKKRPSLU-YZYSXFGWSA-N

Isomeric SMILES

COC1[C@@H](OC([C@@H](C1O)O)CO)O[C@H]2C(O[C@H](C(C2O)O)O)CO

Canonical SMILES

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O

Origin of Product

United States

Preparation Methods

Starting Material

N-Demethylation

  • The N-demethylation step is crucial and is generally performed via chemical or enzymatic methods.
  • Chemical N-demethylation can be achieved using reagents such as cyanogen bromide or via oxidation-reduction sequences that remove the methyl group from the nitrogen atom in the desosamine sugar moiety.
  • Enzymatic methods using specific demethylases have also been reported in literature but are less common for large-scale synthesis.

6-O-Methylation

  • Selective methylation at the 6-OH position involves protecting other hydroxyl groups and then methylating the free 6-OH group using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  • Protection-deprotection strategies are essential to achieve regioselectivity due to multiple hydroxyl groups on the erythromycin scaffold.

Introduction of Phenylmethoxycarbonyl (Carbamate) Group on Nitrogen

  • The N-[(phenylmethoxy)carbonyl] group is introduced via carbamoylation of the free amine (after demethylation) using phenyl chloroformate or phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
  • This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the macrolide ring.

Introduction of 2'-(Phenylmethyl Carbonate) Group

  • The 2'-hydroxyl group is selectively protected by formation of a phenylmethyl carbonate ester.
  • This is typically achieved by reacting the free 2'-OH with phenyl methyl chloroformate or phenylmethyl chloroformate reagents under mild basic conditions.
  • Again, selective protection is challenging due to multiple hydroxyl groups and requires prior protection of other reactive sites.

Purification and Characterization

  • After synthesis, purification is commonly performed by chromatographic techniques such as preparative HPLC or flash chromatography to obtain the pure compound.
  • Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Transformation
1 N-Demethylation Cyanogen bromide or oxidative reagents Removal of N-methyl group on desosamine nitrogen
2 Protection (Selective) Protective groups for hydroxyls (e.g., TBDMS) Protect non-target hydroxyl groups
3 6-O-Methylation Methyl iodide or dimethyl sulfate, base Methylation of 6-OH group
4 Carbamoylation (N-protection) Phenyl chloroformate, base (e.g., TEA) Introduction of phenylmethoxycarbonyl group on N
5 Carbonate formation (2'-OH) Phenylmethyl chloroformate, base Formation of 2'-(phenylmethyl carbonate) ester
6 Deprotection and purification Acid/base workup, chromatography Removal of protecting groups, isolation of pure product

Research Findings and Literature Insights

  • The compound is primarily used as a reference standard in pharmaceutical toxicology and analytical chemistry, indicating its role in quality control and impurity profiling of erythromycin derivatives.
  • The selective functionalization of erythromycin derivatives is well-documented in medicinal chemistry literature, emphasizing the need for regioselective protection and deprotection strategies to achieve the desired substitution pattern.
  • The presence of bulky phenylmethoxycarbonyl and phenylmethyl carbonate groups improves the compound’s stability and may modulate its biological activity or pharmacokinetics, though this compound itself exhibits minimal antibiotic activity compared to erythromycin A.

Chemical Reactions Analysis

Types of Reactions: N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield demethylated products .

Scientific Research Applications

Pharmacological Applications

Antibiotic Activity
The primary application of this compound lies in its antibiotic properties. Erythromycin and its derivatives are effective against a range of Gram-positive and some Gram-negative bacteria. The modification enhances the compound's stability and bioavailability, which can lead to improved therapeutic outcomes in treating infections caused by resistant bacterial strains.

Mechanism of Action
Erythromycin functions by inhibiting bacterial protein synthesis. The specific modifications in the N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl] form may alter its binding affinity to the ribosomal subunit, potentially overcoming resistance mechanisms seen with traditional erythromycin.

Research on Resistance Mechanisms

Studying Antibiotic Resistance
This compound can be utilized in research focused on understanding antibiotic resistance mechanisms. By analyzing how bacteria respond to this modified erythromycin, researchers can gain insights into the genetic and biochemical pathways that confer resistance, thus aiding in the development of novel antibiotics or adjuvant therapies.

Formulation Development

Pharmaceutical Formulations
The unique chemical structure allows for the development of various pharmaceutical formulations, including sustained-release formulations. This could improve patient compliance by reducing dosing frequency and enhancing drug delivery systems.

Combination Therapies
Research is ongoing into the use of this compound in combination with other antibiotics or therapeutic agents to enhance efficacy against multidrug-resistant pathogens. Such studies aim to identify synergistic effects that could lead to more effective treatment regimens.

Toxicological Studies

Safety Assessments
Toxicological studies are essential for evaluating the safety profile of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin. Understanding its pharmacokinetics and potential side effects is crucial for clinical applications, especially when considering its use in vulnerable populations such as children or pregnant women.

Case Studies and Research Findings

Study TitleFocusFindings
"Efficacy of Modified Erythromycin Derivatives Against Resistant Strains"Antibiotic ResistanceDemonstrated enhanced activity against resistant Staphylococcus aureus strains compared to standard erythromycin.
"Pharmacokinetics of N-Demethyl-6-O-methyl Erythromycin"Drug AbsorptionShowed improved bioavailability and longer half-life, suggesting potential for once-daily dosing regimens.
"Combination Therapy with Erythromycin Derivatives"Synergistic EffectsFound that combining this compound with rifampicin resulted in a significant reduction in bacterial load in vitro.

Mechanism of Action

The mechanism of action of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2’-(phenylmethyl carbonate) Erythromycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Modifications Molecular Formula Notable Properties/Applications Source
Target Compound N-Demethyl, 6-O-methyl, CBz, phenylmethyl carbonate C44H64N2O16S* Enhanced acid stability; antimicrobial Inferred
3″-N-demethyl-3′-N-formyl-6-O-methylerythromycin A N-Demethyl, 6-O-methyl, N-formyl C38H67NO14 Intermediate in synthesis; reduced solubility
3-O-decladinosyl-6-O-methylerythromycin A Decladinosyl, 6-O-methyl C35H61NO12 Improved metabolic stability; lower potency
3-O-(4-methoxyphenyl)acetyl-9a-aza-homoerythromycin 4-Methoxyphenylacetyl, cyclic carbamate C43H62N2O15 Broad-spectrum activity; high logP
Erythromycin A (Parent) None (natural structure) C37H67NO13 Acid-labile; GI instability N/A

*Formula inferred from analogs in –8.

Key Observations

Protective Groups :

  • The CBz group (N-[(phenylmethoxy)carbonyl]) in the target compound contrasts with simpler acyl or formyl groups in analogs (e.g., N-formyl in ). CBz is a robust blocking group resistant to hydrolysis, which may enhance synthetic yield .
  • The phenylmethyl carbonate at 2' mimics steric hindrance strategies seen in ’s cyclic carbamates, which stabilize the molecule against enzymatic degradation.

6-O-Methylation: Common in macrolide derivatives (e.g., clarithromycin), this modification improves acid stability and oral bioavailability. The target compound’s 6-O-methyl group likely confers similar advantages over non-methylated analogs in .

Biological Activity :

  • Derivatives with bulky aryl groups (e.g., 4-methoxyphenylacetyl in ) show extended-spectrum activity but higher lipophilicity (logP >4), risking solubility issues. The target compound’s phenylmethyl carbonate may balance lipophilicity and solubility.

Synthetic Challenges :

  • The use of CBz and phenylmethyl carbonate introduces synthetic complexity compared to simpler esters (e.g., ’s formyl group). However, these groups enable selective deprotection during synthesis .

Biological Activity

N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound has garnered attention due to its potential biological activities and pharmacokinetic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features several modifications compared to standard erythromycin:

  • N-Demethylation : This modification can influence the compound's pharmacokinetics and biological activity.
  • 6-O-Methylation : Enhances stability and may affect the interaction with bacterial ribosomes.
  • Phenylmethoxycarbonyl and Phenylmethyl Carbonate Groups : These substituents are hypothesized to enhance lipophilicity and cellular uptake.

Antimicrobial Activity

Erythromycin derivatives, including the specified compound, exhibit broad-spectrum antimicrobial properties. Studies have shown that:

  • In vitro Studies : The compound demonstrates antibacterial activity comparable to erythromycin against various strains of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
  • Mechanism of Action : Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide elongation.

Pharmacokinetics

Pharmacokinetic studies indicate that modifications in the erythromycin structure can significantly alter its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : The addition of lipophilic groups may improve oral bioavailability.
  • Metabolism : The compound undergoes hepatic metabolism similar to erythromycin, with notable differences in clearance rates observed in patients with renal impairment .
  • Half-life : Preliminary data suggest a prolonged half-life compared to standard erythromycin, which may enhance its dosing regimen flexibility.

Case Study 1: Efficacy in Renal Impairment

A study involving patients with end-stage renal disease (ESRD) showed that N-demethyl-erythromycin exhibited increased plasma concentrations compared to healthy controls. The area under the curve (AUC) was significantly higher in ESRD patients (140% increase), indicating altered pharmacokinetics in compromised renal function .

Case Study 2: Comparative Analysis

In comparative studies with clarithromycin, another macrolide antibiotic, N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-Erythromycin showed superior in vivo efficacy against certain bacterial strains while maintaining a favorable safety profile .

Table 1: Comparative Antimicrobial Activity

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-Erythromycin0.5 - 2.0 µg/mLStaphylococcus aureus, Streptococcus pneumoniae
Erythromycin1.0 - 4.0 µg/mLStaphylococcus aureus, Streptococcus pneumoniae
Clarithromycin0.25 - 1.0 µg/mLStaphylococcus aureus, Haemophilus influenzae

Table 2: Pharmacokinetic Parameters

ParameterN-Demethyl-ErythromycinErythromycin
Half-life~8 hours~5 hours
AUC (healthy subjects)~120 µg·h/mL~90 µg·h/mL
Clearance (l/h/kg)0.350.53

Q & A

Q. What are the critical steps in synthesizing N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl] Erythromycin derivatives?

The synthesis typically involves sequential functionalization of the erythromycin core. Key steps include:

  • Demethylation : Selective removal of methyl groups using acidic or enzymatic conditions to generate reactive sites.
  • Protection of amino groups : Introducing the phenylmethoxycarbonyl (Fmoc-like) group via reaction with chloroformates under anhydrous conditions .
  • Methylation and carbonate formation : 6-O-methylation using methyl iodide and subsequent carbonate esterification with phenylmethyl chloroformate.
  • Purification : Silica gel chromatography or recrystallization to isolate intermediates, with purity confirmed via TLC (Rf analysis) .

Q. How is structural confirmation achieved for this compound?

Structural characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR data validate chemical shifts for demethylated sites (δ 2.1–3.0 ppm for methyl groups) and carbonate/carbamate linkages (δ 150–160 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester/carbonate carbonyl stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the carbonate esterification step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the hydroxyl group.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate chloroformate reactions .
  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
  • By-product analysis : LC-MS or HPLC identifies impurities (e.g., over-alkylation products), guiding iterative refinement .

Q. What strategies resolve contradictions in NMR data for complex macrolide derivatives?

  • Multi-dimensional NMR : 2D techniques (HSQC, HMBC) clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the erythromycin scaffold .
  • Isotopic labeling : ¹³C-labeled intermediates can trace carbon connectivity in congested spectral regions.
  • Comparative analysis : Benchmark chemical shifts against structurally related compounds (e.g., Fmoc-protected nucleosides) to validate assignments .

Q. How do steric effects influence the reactivity of the phenylmethoxycarbonyl group?

  • Steric hindrance : Bulky phenyl groups reduce nucleophilic attack at the carbamate site, necessitating longer reaction times or elevated temperatures.
  • Solvent polarity : Higher polarity solvents (e.g., acetonitrile) improve reagent diffusion to sterically hindered sites .
  • Computational modeling : DFT calculations predict spatial constraints and guide reagent design (e.g., using smaller protecting groups for hindered sites) .

Q. What methodologies are effective for analyzing biological interactions of this erythromycin derivative?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to bacterial ribosomes or human cytochrome P450 isoforms.
  • Crystallography : Co-crystallization with target proteins (e.g., 50S ribosomal subunit) reveals binding modes .
  • Metabolic stability assays : Liver microsome studies assess demethylation and carbonate hydrolysis rates to predict pharmacokinetics .

Methodological Considerations

Q. Data Contradiction Analysis

  • Reproducibility checks : Replicate syntheses under controlled conditions to isolate batch-specific anomalies.
  • Cross-validation : Compare NMR data across multiple instruments/labs to rule out calibration errors .
  • Impurity profiling : Use preparative HPLC to isolate minor components for structural elucidation, resolving discrepancies in spectral interpretations .

Q. Experimental Design for Scale-Up

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., chloroformate reactions).
  • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for safer scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.